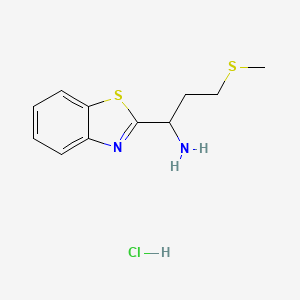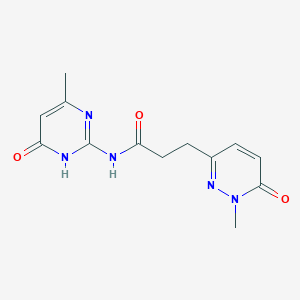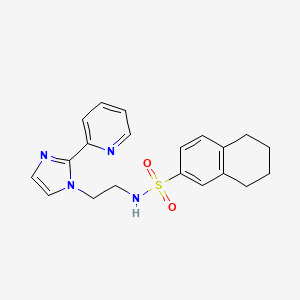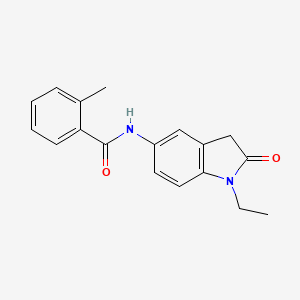![molecular formula C22H20N4O2S3 B2590431 N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-48-8](/img/no-structure.png)
N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S3 and its molecular weight is 468.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A variety of novel thieno[3,2-d]pyrimidine derivatives, including structures related to the given compound, have been synthesized and assessed for their antitumor activities. For instance, compounds have been evaluated against human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some of these synthesized compounds displayed potent anticancer activity, comparable to that of doxorubicin, a well-known chemotherapy medication. This highlights the potential utility of such compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Antimicrobial Agents
Thiazolo[4,5-d]pyrimidin-5-yl derivatives have also shown promising results as antimicrobial agents. In one study, novel compounds were synthesized and screened for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as several fungal strains. These compounds exhibited promising biological activity, suggesting potential applications in developing new antimicrobial drugs (El Azab & Abdel-Hafez, 2015).
Insecticidal Properties
Research has extended into the synthesis of heterocyclic compounds incorporating a thiadiazole moiety, demonstrating significant insecticidal effects against the cotton leafworm, Spodoptera littoralis. This indicates the potential of thiazolo[4,5-d]pyrimidine derivatives in agricultural pest management (Fadda et al., 2017).
Dual Inhibitors for Cancer Therapy
Some thieno[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), playing a significant role in cancer cell proliferation. These compounds have shown potent inhibitory activity against both enzymes, suggesting a potential pathway for the development of novel antitumor agents (Gangjee et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 2-aminothiazole with o-tolylisothiocyanate, followed by cyclization with ethyl 2-bromoacetate. The resulting intermediate is then reacted with 4-ethylphenylamine to form the final product.", "Starting Materials": [ "2-aminothiazole", "o-tolylisothiocyanate", "ethyl 2-bromoacetate", "4-ethylphenylamine" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with o-tolylisothiocyanate in the presence of a base such as potassium carbonate to form 2-(o-tolylthio)thiazole.", "Step 2: Cyclization of 2-(o-tolylthio)thiazole with ethyl 2-bromoacetate in the presence of a base such as sodium ethoxide to form 7-bromo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine.", "Step 3: Reaction of 7-bromo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine with sodium sulfide to form 7-thioxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine.", "Step 4: Reaction of 7-thioxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine with ethyl chloroacetate in the presence of a base such as potassium carbonate to form N-(o-tolyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide.", "Step 5: Reaction of N-(o-tolyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide with 4-ethylphenylamine in the presence of a base such as sodium hydride to form N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
CAS-Nummer |
1021251-48-8 |
Produktname |
N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
Molekularformel |
C22H20N4O2S3 |
Molekulargewicht |
468.61 |
IUPAC-Name |
N-(4-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H20N4O2S3/c1-3-14-8-10-15(11-9-14)23-17(27)12-30-21-24-19-18(20(28)25-21)31-22(29)26(19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28) |
InChI-Schlüssel |
UFNHHUGPUHPSQX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine](/img/structure/B2590352.png)

![5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2590354.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2590355.png)

![N-cyclopropyl-1-[6-({2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2590357.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide](/img/structure/B2590359.png)

![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)
